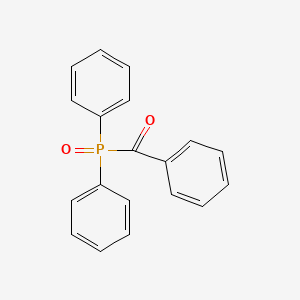
(Diphenylphosphoryl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Diphenylphosphoryl)(phenyl)methanone is an organic compound characterized by the presence of a phosphoryl group bonded to a phenyl group and a methanone group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Diphenylphosphoryl)(phenyl)methanone typically involves the reaction of diphenylphosphoryl chloride with phenylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (Diphenylphosphoryl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the phosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Strong nucleophiles like sodium hydride or potassium tert-butoxide are employed.
Major Products: The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phenylmethanones.
Wissenschaftliche Forschungsanwendungen
(Diphenylphosphoryl)(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (Diphenylphosphoryl)(phenyl)methanone involves its interaction with molecular targets through its phosphoryl group. This interaction can lead to the formation of stable complexes, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in phosphorylation processes.
Vergleich Mit ähnlichen Verbindungen
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: This compound shares a similar phosphoryl group but differs in the substituents on the phenyl ring.
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: Another related compound with multiple phosphoryl groups.
Uniqueness: (Diphenylphosphoryl)(phenyl)methanone is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to its analogs. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
33327-41-2 |
|---|---|
Molekularformel |
C19H15O2P |
Molekulargewicht |
306.3 g/mol |
IUPAC-Name |
diphenylphosphoryl(phenyl)methanone |
InChI |
InChI=1S/C19H15O2P/c20-19(16-10-4-1-5-11-16)22(21,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |
InChI-Schlüssel |
XVKKIGYVKWTOKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




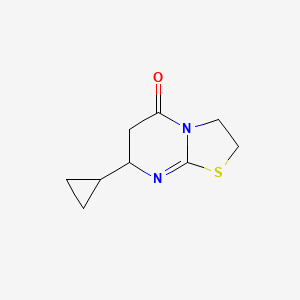
![2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione, 9,9-dimethyl-](/img/structure/B14677751.png)
![1-methylsulfanyl-3-[(Z)-2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14677759.png)
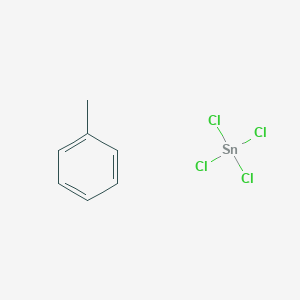
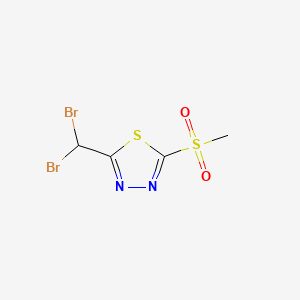
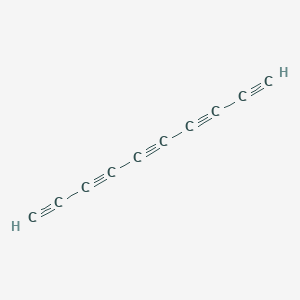
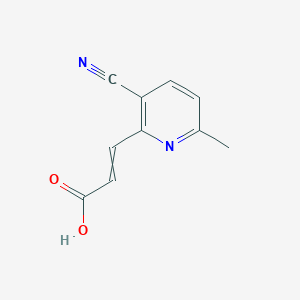
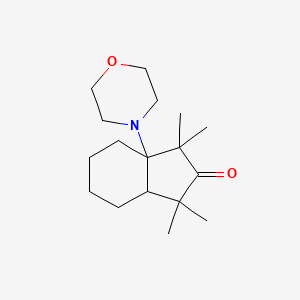

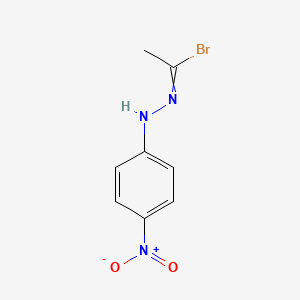
![4-methyl-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14677833.png)
![1-Methyl-4-[(phenylsulfanyl)methanesulfonyl]benzene](/img/structure/B14677852.png)
